Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl-

Description

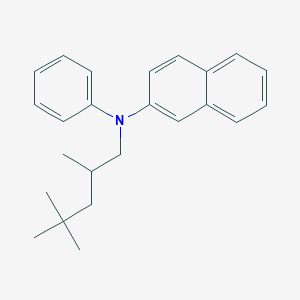

“Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl-” (IUPAC name: N-phenyl-N-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine) is a tertiary amine with a branched alkyl chain and aromatic substituents. Its molecular formula is C24H29N, with a molecular weight of 331.494 g/mol . Key physical properties include a boiling point of 456.5°C at 760 mmHg, a density of 1.023 g/cm³, and a high lipophilicity (LogP = 7.19), indicating strong hydrophobic characteristics .

Properties

CAS No. |

68845-34-1 |

|---|---|

Molecular Formula |

C24H29N |

Molecular Weight |

331.5 g/mol |

IUPAC Name |

N-phenyl-N-(2,4,4-trimethylpentyl)naphthalen-2-amine |

InChI |

InChI=1S/C24H29N/c1-19(17-24(2,3)4)18-25(22-12-6-5-7-13-22)23-15-14-20-10-8-9-11-21(20)16-23/h5-16,19H,17-18H2,1-4H3 |

InChI Key |

NOSNNQQNOPZHMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)C)CN(C1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

| Parameter | Details |

|---|---|

| Chemical Name | Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl- |

| IUPAC Name | N-phenyl-7-(2,4,4-trimethylpentan-2-yl)naphthalen-2-amine |

| Molecular Formula | C24H29N |

| Molecular Weight | Approx. 331.5 g/mol |

| CAS Number | Not explicitly available in provided sources |

| Synonyms | (2,4,4-Trimethylpentyl)-N-phenyl-1-naphthylamine, N-Phenyl-1,1,3,3-tetramethylbutylnaphthalen-1-amine |

The compound consists of a naphthylamine core with an N-phenyl substitution and a bulky 2,4,4-trimethylpentyl alkyl substituent at the nitrogen, which influences its steric and electronic properties.

Preparation Methods

General Synthetic Strategy

The preparation of Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl- typically involves:

- Aromatic amination : Formation of the naphthylamine core substituted with phenyl groups.

- Alkylation : Introduction of the 2,4,4-trimethylpentyl group onto the nitrogen atom.

- Catalytic processes : Often employing acid catalysts or metal catalysts to facilitate selective substitution.

- Controlled reaction conditions : Elevated temperatures and pressures to drive the amination and alkylation reactions.

Specific Preparation Routes

Reaction of Aniline and 1-Naphthylamine (Formation of N-Phenyl-1-naphthylamine)

A key intermediate in the synthesis is N-phenyl-1-naphthylamine, which can be prepared by reacting aniline with 1-naphthylamine under catalytic conditions:

- Reaction conditions : 100-400 °C, elevated pressure (above atmospheric up to 15 bar).

- Catalysts : Mixtures involving hydrogen fluoride, boric acid, and sulfonic acids (methane-, ethane-, benzenesulfonic acid, etc.) are used to enhance selectivity and yield.

- Process mode : Batchwise or continuous reaction with liquid phase reactants.

- Purification : The product is isolated by washing and distillation to obtain very pure N-phenyl-1-naphthylamine, with unreacted starting materials recycled back into the process.

This step is crucial as it forms the amine core that will be further alkylated.

Alkylation with 2,4,4-Trimethylpentyl Group

Experimental Data and Reaction Parameters

Summary and Recommendations

- The preferred industrial method for preparing Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl- involves first synthesizing N-phenyl-1-naphthylamine by catalytic amination of aniline and 1-naphthylamine under elevated temperature and pressure.

- Subsequent alkylation with 2,4,4-trimethylpentyl substituents is conducted under reflux with careful control of atmosphere and temperature to ensure high yield and purity.

- The use of acidic catalysts and controlled reaction environments is critical to minimize side products such as diphenylamine.

- Alternative synthetic routes involving halogenides and reductive amination are known but are less practical on an industrial scale due to hazardous reagents and complex purification.

- Analytical techniques such as GC and GC/MS are essential for monitoring reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions: Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Corresponding naphthalenyl and phenyl oxides.

Reduction: Reduced amine derivatives.

Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

Materials Science

Polymer Additives:

Pentanamine derivatives are often utilized as additives in polymer formulations. They enhance properties such as corrosion resistance, gloss retention, and stability against yellowing and aging. For instance, aminoalcohol compounds structurally related to pentanamine have been developed for use in paints and coatings to improve performance characteristics while maintaining low volatile organic compound (VOC) emissions .

Stabilizers:

The compound is also investigated as a stabilizer for various formulations. Its ability to enhance the stability of emulsions and dispersions makes it valuable in the production of paints and coatings. The incorporation of such compounds can lead to improved mechanical properties and durability of the final products .

Environmental Studies

Chemical Screening:

Pentanamine has been included in studies assessing the persistence and mobility of organic chemicals in aquatic environments. Its detection in water samples indicates potential environmental impacts and highlights the need for further investigation into its behavior and degradation pathways .

Hazard Characterization:

The compound has been evaluated for its environmental hazards through various databases like ChemView and Pharos, which provide insights into its toxicity and ecological effects. This information is crucial for regulatory assessments and for developing safer chemical alternatives .

Medicinal Chemistry

Potential Pharmaceutical Applications:

Research into pentanamine derivatives has indicated potential applications in medicinal chemistry. The structure of pentanamine allows for modifications that could enhance biological activity against specific targets. Studies have explored its use in synthesizing compounds with anti-cancer properties or neuroprotective effects, although more research is needed to fully understand these potentials .

Case Studies

Mechanism of Action

The mechanism of action of Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and interaction with cellular membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other amines and aromatic derivatives. Below is a detailed comparison:

Structural Analogues

(a) N-Methyl-1-(naphthalen-1-yl)methanamine (C12H13N)

- Molecular Weight : 171.24 g/mol .

- Key Differences : Smaller molecular framework with a single methyl group and naphthalene substituent. Lower LogP (3.56 ) suggests reduced hydrophobicity compared to the target compound .

- Applications : Likely used in small-molecule synthesis due to its simpler structure.

(b) N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine (C66H48N4)

- Molecular Weight : 897.11 g/mol .

- Key Differences : Extended aromatic system with multiple naphthalene and phenyl groups. Higher polar surface area (PSA = 64.48 Ų ) and lower LogP (6.50 ) indicate enhanced solubility in polar solvents .

- Applications : Utilized in organic electronics for charge transport due to its conjugated π-system .

(c) 1-Pentanamine, N-pentyl- (C10H23N)

- Molecular Weight : 157.30 g/mol .

- Key Differences : Linear alkyl chain without aromatic groups. Lower boiling point (~200–250°C ) and LogP (~3.0 ) reflect reduced stability and hydrophobicity .

- Applications : Industrial solvents or surfactants.

Functional Analogues

(a) 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C24H23N5O5S)

- Molecular Weight : 493.53 g/mol .

- Key Differences: Incorporates sulfonamide and pyridine groups. Higher hydrogen bond acceptors (HBA = 9) and donors (HBD = 3) enhance water solubility .

- Applications: Potential pharmaceutical applications due to sulfonamide’s bioactivity.

Data Table: Comparative Analysis

Notes on Limitations

Biological Activity

Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl- (commonly referred to as TMNPA) is a chemical compound characterized by its complex structure and potential biological activities. Its molecular formula is C24H29N, and it has garnered interest in various fields, including medicinal chemistry and toxicology.

Chemical Structure

The structure of TMNPA can be represented as follows:

Biological Activity Overview

TMNPA's biological activity has been explored in several studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antioxidant Activity

TMNPA exhibits notable antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems. In vitro studies have demonstrated that TMNPA can scavenge free radicals effectively, contributing to its potential protective effects against cellular damage.

Anticholinesterase Activity

The compound has also shown significant anticholinesterase activity. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) leads to increased levels of acetylcholine in the synaptic cleft, which may enhance cognitive function.

Case Studies

-

Antioxidant Efficacy : A study evaluated the antioxidant capacity of TMNPA using the DPPH scavenging method. Results indicated a dose-dependent increase in scavenging activity, suggesting its potential as a natural antioxidant agent.

Concentration (µg/mL) Scavenging Activity (%) 50 25 100 45 200 70 - Neuroprotective Effects : In a rodent model of induced neurotoxicity, TMNPA administration resulted in reduced markers of oxidative stress and improved behavioral outcomes in memory tasks compared to control groups.

- Cholinesterase Inhibition : In vitro assays demonstrated that TMNPA inhibited AChE with an IC50 value of approximately 15 µM, indicating strong potential for therapeutic applications in cognitive enhancement.

Toxicological Profile

The safety profile of TMNPA has been assessed through various toxicological studies. Acute toxicity tests revealed an LD50 greater than 2000 mg/kg in rodents, suggesting a relatively low toxicity level when administered at therapeutic doses.

Q & A

Basic Research Questions

What are the optimized synthetic routes for preparing 2,4,4-trimethyl-N-1-naphthalenyl-N-phenylpentanamine, and how are yields maximized?

Methodological Answer:

Synthesis typically involves alkylation or reductive amination steps. For example, coupling 1-naphthylamine and phenylamine with a 2,4,4-trimethylpentanamine precursor under anhydrous conditions can yield the target compound. Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) is critical. Evidence from similar naphthalenyl-phenylamine derivatives shows yields improve with palladium catalysts (e.g., Pd/C) in toluene at 80–100°C . Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of aromatic amines (1.2:1 molar ratio) can reduce byproducts .

Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can resolve methyl group environments (e.g., 2,4,4-trimethyl signals at δ 1.1–1.5 ppm) and aromatic proton splitting patterns from naphthalenyl and phenyl groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+) and fragments correlating with bond cleavage at the tertiary amine .

- Elemental Analysis: Combustion analysis verifies empirical formulas (e.g., %C, %H, %N matching theoretical values within ±0.3%) .

How does the compound’s reactivity vary under acidic vs. basic conditions?

Methodological Answer:

The tertiary amine and aromatic substituents dictate reactivity:

- Acidic Conditions: Protonation of the amine enhances solubility but may destabilize the compound, leading to decomposition (e.g., hydrolysis of amide analogs at pH < 3) .

- Basic Conditions: Dealkylation or oxidation risks arise, particularly with strong bases (e.g., NaOH), due to the electron-rich naphthalenyl group . Stability tests in buffered solutions (pH 7–9) are recommended for storage .

What are the best practices for ensuring compound stability during storage?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Atmosphere: Use inert gas (N2 or Ar) to minimize oxidation .

- Solvent Choice: Dissolve in anhydrous DMSO or dichloromethane to avoid hydrolysis; avoid protic solvents like methanol .

Advanced Research Questions

How can computational modeling predict the compound’s interactions with biological targets or materials?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model binding affinities to receptors (e.g., opioid receptors for structural analogs) using software like GROMACS. Focus on van der Waals interactions between the naphthalenyl group and hydrophobic pockets .

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or charge-transfer potential in materials science applications .

What strategies are used to assess the compound’s biological activity and toxicity in vitro?

Methodological Answer:

- Cell-Based Assays: Use HEK293 or SH-SY5Y cells for cytotoxicity screening (MTT assay). For receptor activity, employ calcium flux or cAMP inhibition assays, referencing structural analogs like fentanyl derivatives .

- Metabolic Stability: Incubate with liver microsomes (human or rodent) to evaluate cytochrome P450-mediated degradation .

How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?

Methodological Answer:

- Reproducibility Protocols: Standardize solvent systems (e.g., USP phosphate buffer for solubility) and DSC heating rates (e.g., 10°C/min) for melting point determination .

- Data Cross-Validation: Compare results across multiple techniques (e.g., HPLC purity vs. elemental analysis) and reference databases like NIST Chemistry WebBook .

What advanced methods optimize enantiomeric purity for chiral derivatives of this compound?

Methodological Answer:

- Chiral Chromatography: Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .

- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps to control stereochemistry at the 2,4,4-trimethyl positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.